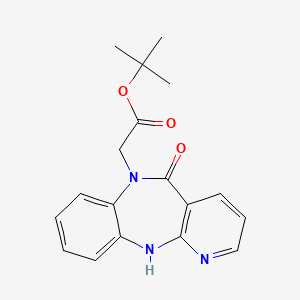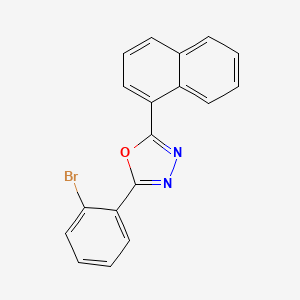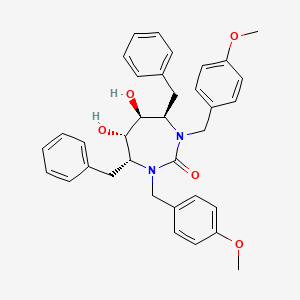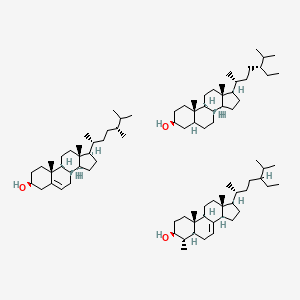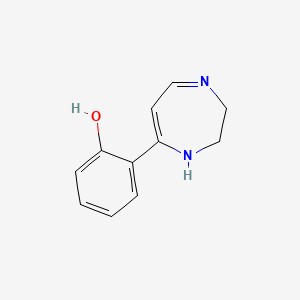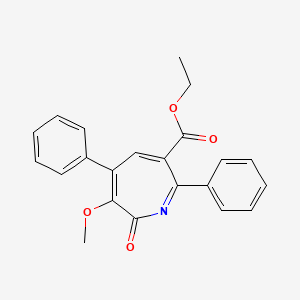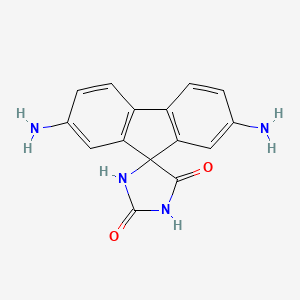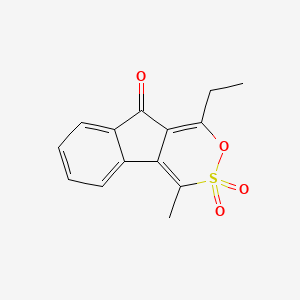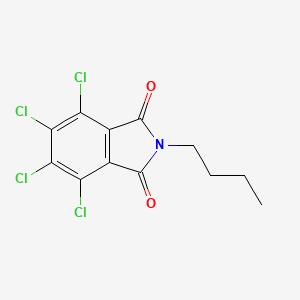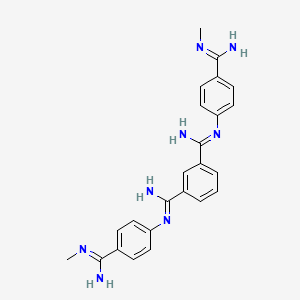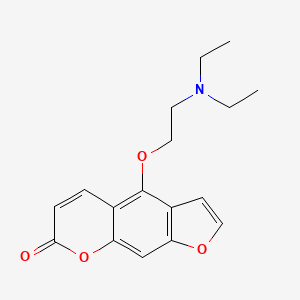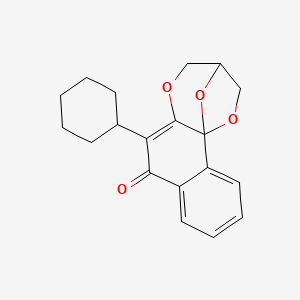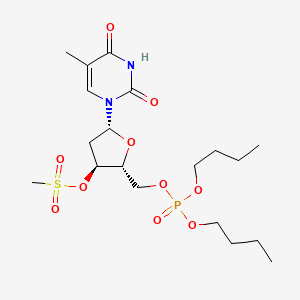
5'-Thymidylic acid, dibutyl ester, 3'-methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate is a chemical compound that belongs to the class of thymidine nucleotides It is a derivative of thymidylic acid, where the phosphate group is esterified with dibutyl groups and the 3’-hydroxyl group is substituted with a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate typically involves the esterification of thymidylic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibutyl ester. The methanesulfonate group is introduced by reacting the dibutyl ester with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the product. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like ammonia or thiol compounds under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds depending on the reagents used .
科学研究应用
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
作用机制
The mechanism of action of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA synthesis, such as thymidylate synthase and DNA polymerase.
Pathways: It participates in the nucleotide salvage pathway and de novo synthesis of thymidine triphosphate, which are crucial for DNA replication and repair
相似化合物的比较
Similar Compounds
Thymidine monophosphate: A nucleotide used as a monomer in DNA.
Deoxythymidine monophosphate: Another form of thymidine monophosphate with similar applications.
Thymidine-5’-phosphate: A phosphorylated form of thymidine used in various biochemical processes
Uniqueness
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate is unique due to its specific esterification and sulfonation, which confer distinct chemical properties and reactivity. These modifications enhance its stability and make it a valuable intermediate in synthetic chemistry and pharmaceutical research .
属性
CAS 编号 |
130752-99-7 |
|---|---|
分子式 |
C19H33N2O10PS |
分子量 |
512.5 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-(dibutoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C19H33N2O10PS/c1-5-7-9-27-32(24,28-10-8-6-2)29-13-16-15(31-33(4,25)26)11-17(30-16)21-12-14(3)18(22)20-19(21)23/h12,15-17H,5-11,13H2,1-4H3,(H,20,22,23)/t15-,16+,17+/m0/s1 |
InChI 键 |
OEMKFIQLTWCFTO-GVDBMIGSSA-N |
手性 SMILES |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
规范 SMILES |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


